Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide
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Overview
Description
Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide is a synthetic organic compound characterized by its unique structure, which includes an oxolane ring, a pyrazole moiety, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole group is introduced via a nucleophilic substitution reaction, where a pyrazole derivative reacts with an appropriate electrophilic intermediate.
Attachment of the Carbohydrazide Group: The final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative to form the carbohydrazide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbohydrazide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole moiety or the oxolane ring, depending on the reaction conditions and the nucleophiles used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or mechanical characteristics.
Mechanism of Action
The mechanism by which Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide: A stereoisomer with similar properties but potentially different biological activity.
(2s,3s)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide: Another stereoisomer with distinct stereochemistry.
3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide: A compound lacking the specific stereochemistry of the racemic mixture.
Uniqueness
Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry may confer advantages in terms of selectivity and potency in medicinal applications.
Properties
IUPAC Name |
(2R,3R)-3-(pyrazol-1-ylmethyl)oxolane-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-12-9(14)8-7(2-5-15-8)6-13-4-1-3-11-13/h1,3-4,7-8H,2,5-6,10H2,(H,12,14)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMOXLZYHQAOID-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CN2C=CC=N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@H]1CN2C=CC=N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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